5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol
Description
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is a fluorinated aromatic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is characterized by a trifluoromethoxy group and a fluoro-methylphenyl group attached to a phenol ring.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-2-3-9(6-13(8)15)10-4-11(19)7-12(5-10)20-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUMBMGMSOFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686555 | |
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-95-0 | |
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-4-methylphenylboronic acid with a trifluoromethoxyphenol derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Shares the fluoro-methylphenyl group but lacks the trifluoromethoxy group.
4-Trifluoromethylphenol: Contains the trifluoromethoxy group but lacks the fluoro-methylphenyl group.
Uniqueness
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of both the trifluoromethoxy and fluoro-methylphenyl groups. This dual substitution imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications .
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